molecular formula C20H13ClF3NOS B2775790 N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide CAS No. 339105-54-3

N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide

Katalognummer: B2775790
CAS-Nummer: 339105-54-3
Molekulargewicht: 407.84
InChI-Schlüssel: IXJPGMJIAKKGQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanylphenyl group, and a trifluoromethyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) bridge undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

Reagent Conditions Product Reference
H₂O₂ (30%)Acetic acid, 25°C, 12 hSulfoxide ([SO] at sulfur)
m-CPBA (1.2 equiv)CH₂Cl₂, 0°C → rt, 4 hSulfone ([SO₂] at sulfur)

Mechanistic Insight :

  • The electron-donating sulfanyl group is susceptible to oxidation. The trifluoromethyl group stabilizes intermediates via inductive effects, slowing reaction rates compared to alkyl analogs .

Amide Reduction

The benzamide group can be reduced to a benzylamine derivative:

Reagent Conditions Product Reference
LiAlH₄ (4 equiv)THF, reflux, 6 hN-[4-(2-Chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzylamine

Limitations :

  • The trifluoromethyl group remains intact under standard reduction conditions.

Electrophilic Aromatic Substitution (EAS)

The benzene rings undergo EAS at positions dictated by substituent directing effects:

Nitration

Reagent Site of Substitution Product Reference
HNO₃/H₂SO₄Meta to -CF₃ on benzamide5-Nitro-N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide

Halogenation

Reagent Site of Substitution Product Reference
Cl₂, FeCl₃Para to sulfanyl groupN-[4-(2-Chloro-5-fluorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide

Regiochemical Notes :

  • The trifluoromethyl group directs incoming electrophiles to the meta position on the benzamide ring.

  • The sulfanyl group directs substitution to ortho/para positions on its attached phenyl ring .

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes substitution under catalytic conditions:

Reagent Conditions Product Reference
Pd(dba)₂, XPhosK₃PO₄, dioxane, 100°C, 24 hN-[4-(2-Phenylsulfanylphenyl)]-3-(trifluoromethyl)benzamide (via Suzuki coupling)

Key Insight :

  • The chlorine substituent acts as a leaving group in cross-coupling reactions, enabling diversification of the aryl moiety .

Hydrolysis of the Amide Bond

Acid- or base-catalyzed hydrolysis cleaves the amide bond:

Conditions Products Reference
6 M HCl, reflux, 8 h3-(Trifluoromethyl)benzoic acid + 4-(2-Chlorophenyl)sulfanylaniline
NaOH (10%), EtOH, 70°CSame as above

Kinetics :

  • Hydrolysis rates are slower compared to non-fluorinated analogs due to the electron-withdrawing -CF₃ group .

Comparative Reactivity with Structural Analogs

Compound Oxidation Susceptibility EAS Site Reduction Product
N-[4-(Phenylsulfanyl)phenyl]benzamideHigh (S → SO₂)Ortho/para to SBenzylamine
N-[4-(2-Chlorophenyl)sulfanylphenyl]-3-nitrobenzamideModerateMeta to -NO₂Amine + nitro reduction
Target Compound Moderate (stabilized by -CF₃)Meta to -CF₃Stable benzylamine derivative

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is recognized for its potential as a therapeutic agent. Studies have shown that derivatives of similar structures exhibit significant biological activities, including antimicrobial and antitumor properties.

1.1 Antimicrobial Activity

Research indicates that compounds with trifluoromethyl and sulfonyl groups demonstrate promising antimicrobial effects. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been evaluated against Mycobacterium tuberculosis and other nontuberculous mycobacteria, showing moderate to significant inhibitory effects. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 62.5 µM, indicating their potential as antimycobacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
2fM. tuberculosis250
2fM. kansasii125-250
RivastigmineAChE Inhibition38.4

Enzyme Inhibition

The compound has been studied for its ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

2.1 Cholinesterase Inhibition

Compounds structurally related to N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent inhibitors exhibited IC50 values lower than those of established drugs like rivastigmine, suggesting their potential utility in treating cognitive disorders .

Table 2: Cholinesterase Inhibition Potency

CompoundAChE IC50 (µM)BuChE IC50 (µM)
2e27.0458.01
Rivastigmine38.4Not Applicable

Case Studies

3.1 Case Study: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities against various strains of Mycobacterium species. The results highlighted the importance of alkyl chain length in enhancing antimicrobial efficacy .

3.2 Case Study: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications at the trifluoromethyl position significantly influenced both enzyme inhibition and antimicrobial activity. This study underscores the relevance of chemical modifications in optimizing therapeutic efficacy .

Wirkmechanismus

The mechanism of action of N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • N-[4-(2-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
  • N-[4-(2-fluorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Biologische Aktivität

N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide, with the CAS number 339105-54-3, is a complex organic compound characterized by a unique molecular structure that includes a chlorophenyl group, a sulfanylphenyl group, and a trifluoromethyl group attached to a benzamide core. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC20H13ClF3NOS
Molar Mass407.84 g/mol
IUPAC NameThis compound
SynonymsBenzamide, N-[4-[(2-chlorophenyl)thio]phenyl]-3-(trifluoromethyl)-

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways by acting on enzymes or receptors involved in cellular processes. For instance, it may inhibit or activate certain kinases involved in T-cell signaling pathways, impacting immune responses and potentially leading to therapeutic effects in immune-related disorders .

Biological Activity Studies

Research indicates that this compound exhibits several biological activities, including:

Case Studies

  • Cancer Research : In a recent study exploring the efficacy of benzamide derivatives in cancer therapy, this compound was evaluated alongside other compounds. Results indicated that it exhibited moderate cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .
  • Antimicrobial Evaluation : A comparative study of various benzamide derivatives revealed that compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on its structure .

Pharmacological Profile

The pharmacological profile of this compound is still under investigation, but preliminary data suggest:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Moderate likelihood of penetrating the blood-brain barrier.
  • CYP450 Interaction : Low inhibitory promiscuity with CYP450 enzymes, indicating a reduced risk of drug-drug interactions .

Eigenschaften

IUPAC Name

N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NOS/c21-17-6-1-2-7-18(17)27-16-10-8-15(9-11-16)25-19(26)13-4-3-5-14(12-13)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJPGMJIAKKGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.